Deferasirox-d4 - 1133425-75-8

Deferasirox-d4

Catalog Number: EVT-1483368
CAS Number: 1133425-75-8
Molecular Formula: C₂₁H₁₁D₄N₃O₄
Molecular Weight: 377.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deferasirox-d4 is intended for use as an internal standard for the quantification of deferasirox by GC- or LC-MS. Deferasirox is a synthetic, tridentate iron chelator that binds iron at a 2:1 ratio. It is selective for iron (Fe(III)) over Cu(II), Zn(II), Mg(II), and Ca(II) but does bind to Al(III). Deferasirox decreases iron levels in iron-loaded rat heart cells in vitro by 45.8 and 55.6% compared to control levels when used at concentrations of 160 and 320 µM, respectively. In hypertransfused rats, deferasirox (200 mg/kg) decreases radiolabeled liver iron levels from 41 to 21.7% and blood iron levels from 8.2 to 3.4%.2 It is primarily excreted via the fecal route, in contrast to the iron chelator deferoxamine. Deferasirox also inhibits proliferation of SAS human oral squamous carcinoma cells (EC50 = 21 µM), decreases cyclin D1 protein levels, and increases protein levels of N-Myc downregulated gene 1 (NDRG1) and NDRG3.3 It acts in a synergistic manner when used in combination with gemcitabine to reduce proliferation of BxPC-3 pancreatic cancer cells in vitro and reduce tumor growth in a BxPC-3 mouse xenograft model when administered at a dose of 200 mg/kg. Formulations containing deferasirox have been used in the treatment of β-thalassemia and chronic iron overload.

Deferasirox

Compound Description: Deferasirox, also known by the brand name Exjade, is an oral iron chelator used to reduce chronic iron overload in patients receiving long-term blood transfusions for conditions such as beta-thalassemia and other anemias [, ]. It works by binding to iron in the bloodstream and facilitating its excretion from the body []. Deferasirox has also shown promising anti-cancer properties [, , ] by inhibiting tumor growth through iron deprivation, inducing apoptosis, and disrupting oncogenic signaling pathways [, , ].

Relevance: Deferasirox-d4 is a deuterated form of deferasirox, specifically a d4-labeled isotopomer []. It is synthesized using d8-toluene as a starting material []. As a labeled analog, deferasirox-d4 shares the same core structure and chemical properties as deferasirox, allowing it to serve as an internal standard in analytical techniques like LC/MS/MS to quantify deferasirox levels in biological samples like human serum [].

Deferoxamine

Compound Description: Deferoxamine, known commercially as Desferal, is another iron chelator used to treat chronic iron overload, particularly in patients with thalassemia [, , ]. It is administered parenterally, unlike deferasirox, which is taken orally [, ]. While effective in reducing iron levels, deferoxamine requires frequent injections, leading to challenges with patient adherence and convenience compared to oral options like deferasirox [, ].

Relevance: Similar to deferoxamine, deferiprone does not share structural similarity with deferasirox-d4 but is frequently discussed in comparison due to its shared therapeutic target of managing iron overload [, , ]. Several studies investigate the efficacy and safety of deferiprone in comparison to deferasirox, highlighting the advantages and disadvantages of each chelator [, , ].

Methoxy Deferasirox (mDef)

Compound Description: Methoxy deferasirox (mDef) is a synthetic derivative of deferasirox created by introducing a methoxy group to the deferasirox structure []. This modification alters the compound's release profile from polymeric micelles, making it pH-independent []. While mDef retains the iron-chelating abilities of deferasirox, its lack of pH-responsive release limits its in vivo applications, particularly for targeted delivery within cancer cells [].

Relevance: Methoxy deferasirox is structurally related to deferasirox-d4, both being derivatives of the parent compound deferasirox []. The comparison between deferasirox, mDef, and another derivative, imidazole-modified deferasirox (iDef), highlights the impact of structural modifications on the pharmacological properties and potential therapeutic applications of iron chelators [].

Imidazole-modified Deferasirox (iDef)

Compound Description: Imidazole-modified deferasirox (iDef) is another synthetic derivative of deferasirox, where an imidazole group is incorporated into the structure []. This modification aims to improve the pH responsiveness of deferasirox, enabling targeted release inside cancer cells []. The imidazole group shifts the pKa of the compound, resulting in slow release at physiological pH and faster release in the acidic environment of lysosomes within cancer cells [].

Relevance: As a derivative of deferasirox, imidazole-modified deferasirox shares the core structure with deferasirox-d4 []. The development of iDef highlights the ongoing research in optimizing iron chelators like deferasirox for enhanced therapeutic efficacy, particularly in cancer treatment, by utilizing structure-activity relationships to fine-tune their properties [].

Overview

Deferasirox-d4 is a deuterated isotopomer of deferasirox, a tridentate iron chelator primarily used to treat chronic iron overload conditions, such as those resulting from repeated blood transfusions. The chemical formula for deferasirox-d4 is C21H11D4N3O4, with a molecular weight of approximately 377.4 g/mol. The introduction of deuterium atoms enhances the compound's stability and utility in analytical chemistry, particularly in mass spectrometry applications for quantifying drug levels in biological samples .

Source and Classification

Deferasirox-d4 is classified as an iron chelator and belongs to the category of pharmaceuticals designed to bind excess iron in the body, thereby reducing oxidative stress and cellular damage caused by iron overload. It is synthesized from its non-deuterated counterpart through specific chemical modifications that incorporate deuterium atoms into the molecular structure .

Synthesis Analysis

The synthesis of deferasirox-d4 involves several steps, typically beginning with deuterated starting materials. One documented method includes the use of deuterated toluene as a precursor, which undergoes various reactions to yield deferasirox-d4. The process has been optimized for high yields and purity, often involving techniques such as liquid chromatography and mass spectrometry for purification and analysis of the final product .

Technical Details

  1. Starting Material: Deuterated toluene.
  2. Reagents: Commonly used reagents include methanesulfonic acid and various solvents.
  3. Purification: The final product is purified using column chromatography on silica gel.
  4. Yield: High yields (often above 80%) are achievable with careful control of reaction conditions.
Molecular Structure Analysis

The molecular structure of deferasirox-d4 closely resembles that of deferasirox, with the key difference being the presence of four deuterium atoms replacing hydrogen atoms in specific positions on the molecule.

Structural Data

  • Molecular Formula: C21H11D4N3O4
  • Molecular Weight: Approximately 377.4 g/mol
  • Structural Features: The compound maintains a tridentate coordination site that allows effective binding to ferric ions.
Chemical Reactions Analysis

Deferasirox-d4 participates in several chemical reactions typical of iron chelators. Its primary reaction involves complexation with ferric ions (Fe^3+), leading to the formation of stable iron-chelator complexes.

Technical Details

  • Complexation Reaction:
    Fe3++Deferasirox d4 Fe Deferasirox d4 3+\text{Fe}^{3+}+\text{Deferasirox d4}\rightarrow \text{ Fe Deferasirox d4 }^{3+}
  • Stability: The incorporation of deuterium enhances the stability of the resulting complexes compared to their non-deuterated counterparts.
Mechanism of Action

Deferasirox-d4 functions as an iron chelator by binding to free ferric ions in the bloodstream. This binding reduces free iron levels, thereby decreasing oxidative stress and preventing cellular damage associated with iron overload conditions.

Process Data

  1. Binding Mechanism: The tridentate nature allows for multiple points of attachment to ferric ions.
  2. Metabolism: Deferasirox-d4 is primarily metabolized through glucuronidation, producing metabolites that are excreted from the body.
Physical and Chemical Properties Analysis

Deferasirox-d4 exhibits physical and chemical properties similar to those of deferasirox but with enhanced stability due to deuterium labeling.

Properties Data

  • Appearance: Typically a white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Increased stability due to deuterium substitution, making it suitable for long-term storage and use in analytical applications.
Applications

Deferasirox-d4 serves several important functions in scientific research and clinical applications:

  1. Analytical Chemistry: Used as an internal standard in liquid chromatography/mass spectrometry methods for quantifying deferasirox levels in biological samples.
  2. Pharmacokinetics Studies: Facilitates studies on drug metabolism and pharmacokinetics due to its unique isotopic labeling.
  3. Research on Iron Overload Conditions: Assists in understanding the efficacy and mechanisms of action of iron chelation therapies.

Properties

CAS Number

1133425-75-8

Product Name

Deferasirox-d4

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid

Molecular Formula

C₂₁H₁₁D₄N₃O₄

Molecular Weight

377.39

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Synonyms

4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d4; Exjade-d4; ICL-670-d4; ICL-670A-d4; CGP-72670-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.